molecular formula C22H26N2O5 B100986 Z-Val-phe-OH CAS No. 19542-51-9

Z-Val-phe-OH

Cat. No.: B100986
CAS No.: 19542-51-9
M. Wt: 398.5 g/mol
InChI Key: XINBRUNUJFZFGH-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Val-phe-OH: , also known as N-carbobenzyloxy-L-valyl-L-phenylalanine, is a dipeptide composed of valine and phenylalanine. This compound is often used in peptide synthesis and has applications in various fields, including biochemistry and pharmaceuticals. The presence of the carbobenzyloxy (Cbz) protecting group makes it a valuable intermediate in the synthesis of more complex peptides.

Mechanism of Action

Mode of Action

Z-Val-Phe-OH interacts with calpains, inhibiting their proteolytic activity. This interaction is believed to occur through the formation of a complex between the inhibitor and the enzyme, which prevents the enzyme from interacting with its natural substrates .

Pharmacokinetics

As a peptide, it is expected to have relatively low oral bioavailability due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium .

Result of Action

The primary result of this compound’s action is the inhibition of calpain activity, which can have various effects at the cellular level depending on the specific roles of calpains in a given cell type. For example, in cells where calpains are involved in promoting apoptosis, inhibition by this compound could potentially protect against cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with calpains. Additionally, the presence of other molecules, such as competing substrates or other inhibitors, can also influence the efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-phe-OH typically involves the coupling of N-carbobenzyloxy-L-valine with L-phenylalanine. This can be achieved through various peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Z-Val-phe-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBRUNUJFZFGH-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941313
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-51-9
Record name N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Val-phe-OH
Reactant of Route 2
Reactant of Route 2
Z-Val-phe-OH
Reactant of Route 3
Reactant of Route 3
Z-Val-phe-OH
Reactant of Route 4
Z-Val-phe-OH
Reactant of Route 5
Reactant of Route 5
Z-Val-phe-OH
Reactant of Route 6
Reactant of Route 6
Z-Val-phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.